molecular formula C9H9ClN2O2 B14003550 2-Acetamido-5-chlorobenzamide CAS No. 7033-53-6

2-Acetamido-5-chlorobenzamide

Cat. No.: B14003550
CAS No.: 7033-53-6
M. Wt: 212.63 g/mol
InChI Key: XWUDUXQCNBBGQM-UHFFFAOYSA-N
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Description

2-Acetamido-5-chlorobenzamide is a chemical compound with the molecular formula C9H9ClN2O2 It is an aromatic amide derivative, characterized by the presence of an acetamido group and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-chlorobenzamide typically involves the acylation of 5-chloroanthranilic acid with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-5-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Acetamido-5-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-5-chlorobenzamide is unique due to the specific positioning of the acetamido and chlorine groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

7033-53-6

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

2-acetamido-5-chlorobenzamide

InChI

InChI=1S/C9H9ClN2O2/c1-5(13)12-8-3-2-6(10)4-7(8)9(11)14/h2-4H,1H3,(H2,11,14)(H,12,13)

InChI Key

XWUDUXQCNBBGQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)N

Origin of Product

United States

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